molecular formula C5H8N4 B12938356 2-(1H-Imidazol-1-yl)acetimidamide

2-(1H-Imidazol-1-yl)acetimidamide

Cat. No.: B12938356
M. Wt: 124.14 g/mol
InChI Key: ORTAIQBSPGVIGW-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)acetimidamide is a chemical compound with the molecular formula C5H8N4 and a molecular weight of 124.14 g/mol It is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)acetimidamide typically involves the reaction of imidazole with acetamidine. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production, with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted imidazole derivatives .

Scientific Research Applications

2-(1H-Imidazol-1-yl)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is important in enzyme inhibition. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

2-imidazol-1-ylethanimidamide

InChI

InChI=1S/C5H8N4/c6-5(7)3-9-2-1-8-4-9/h1-2,4H,3H2,(H3,6,7)

InChI Key

ORTAIQBSPGVIGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC(=N)N

Origin of Product

United States

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